Octyl 3,5-di-tert-butyl-4-hydroxybenzoate

Description

BenchChem offers high-quality Octyl 3,5-di-tert-butyl-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl 3,5-di-tert-butyl-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

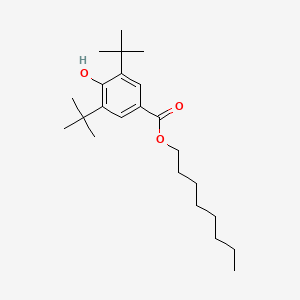

Structure

3D Structure

Properties

IUPAC Name |

octyl 3,5-ditert-butyl-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-8-9-10-11-12-13-14-26-21(25)17-15-18(22(2,3)4)20(24)19(16-17)23(5,6)7/h15-16,24H,8-14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNZOWVTUJGGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Octyl 3,5-di-tert-butyl-4-hydroxybenzoate CAS number and chemical identifiers

Executive Summary & Chemical Identity[1]

Octyl 3,5-di-tert-butyl-4-hydroxybenzoate is a specialized hindered phenolic antioxidant belonging to the benzoate ester class. Unlike the more ubiquitous hydrocinnamate antioxidants (e.g., Irganox 1135), this compound features a benzoate moiety directly conjugated to the phenolic ring, imparting distinct electronic properties and UV-absorbing characteristics.

It functions primarily as a radical scavenger, protecting organic substrates (polymers, lubricants, and lipids) from thermo-oxidative degradation. Its octyl chain provides enhanced solubility in non-polar matrices compared to its methyl ester analogs, making it suitable for lipophilic drug formulations and polyolefin stabilization.

Chemical Identifiers[2][3][4][5][6][7]

| Identifier Type | Value |

| CAS Number | 66130-81-2 |

| IUPAC Name | Octyl 3,5-di-tert-butyl-4-hydroxybenzoate |

| Molecular Formula | C₂₃H₃₈O₃ |

| Molecular Weight | 362.55 g/mol |

| SMILES | CCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

| InChI Key | SMNZOWVTUJGGRR-UHFFFAOYSA-N |

| PubChem CID | 3735551 |

Critical Differentiation (Avoid Confusion)

WARNING: Researchers frequently confuse this compound with Octyl-3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS 125643-61-0, Trade Name: Irganox 1135).

-

Our Topic (Benzoate): Carbonyl group is attached directly to the benzene ring. (CAS 66130-81-2)

-

The Common Analog (Hydrocinnamate): Carbonyl group is separated by a -CH₂CH₂- chain. (CAS 125643-61-0)[1]

Structural Visualization

The following diagram illustrates the chemical structure and the steric hindrance provided by the tert-butyl groups, which is critical for its kinetic stability and antioxidant function.

Figure 1: Structural decomposition of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate showing functional domains.

Physicochemical Properties[2][8][9]

| Property | Value | Source/Note |

| Physical State | Solid (White to off-white powder or waxy solid) | Experimental observation |

| Melting Point | ~50–60 °C (Estimated) | Based on homologues |

| LogP (Octanol/Water) | 8.2 | Computed (XLogP3) |

| Solubility | Soluble in hexane, toluene, acetone; Insoluble in water | Lipophilic nature |

| pKa | ~10.5 (Phenolic OH) | Predicted |

Synthesis Protocol

Objective: Synthesis of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate via acid-catalyzed Fischer esterification. Scale: Laboratory (10 g scale).

Reaction Scheme

The synthesis involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 1-octanol.

Figure 2: Acid-catalyzed esterification pathway utilizing a Dean-Stark trap for equilibrium shift.

Step-by-Step Methodology

-

Reagent Preparation:

-

Charge a 250 mL round-bottom flask (RBF) with 3,5-di-tert-butyl-4-hydroxybenzoic acid (10.0 g, 40 mmol).

-

Add 1-octanol (15.6 g, 120 mmol, 3 equiv.) to serve as both reagent and solvent.

-

Add p-Toluenesulfonic acid (p-TSA) monohydrate (0.38 g, 2 mmol, 5 mol%).

-

Add Toluene (50 mL) as an azeotropic solvent.

-

-

Reaction:

-

Equip the RBF with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser.

-

Heat the mixture to reflux (oil bath ~130 °C).

-

Monitor water collection in the trap. Continue reflux until water evolution ceases (approx. 4–6 hours).

-

Validation: Monitor reaction progress via TLC (Mobile phase: 9:1 Hexane:Ethyl Acetate). The starting acid spot (low Rf) should disappear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (100 mL).

-

Wash with saturated NaHCO₃ (2 x 50 mL) to remove catalyst and unreacted acid.

-

Wash with Brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

-

Purification:

-

Remove excess toluene and octanol under reduced pressure (Rotavap). Note: High vacuum and heating may be required to remove excess octanol (BP 195 °C).

-

Recrystallize the residue from cold hexane or methanol/water mixture to obtain the pure ester.

-

Mechanism of Action: Radical Scavenging

This compound acts as a primary antioxidant (chain-breaking donor). The sterically hindered phenol donates a hydrogen atom to peroxy radicals (ROO•), neutralizing them and preventing polymer chain degradation.

Figure 3: Hydrogen Atom Transfer (HAT) mechanism neutralizing oxidative radicals.

Applications in Drug Development & Materials[2]

-

Pharmaceutical Stabilization: Used as an excipient to prevent oxidation of lipophilic active pharmaceutical ingredients (APIs) in softgel capsules or lipid-based formulations.

-

Polymer Additive: Acts as a UV stabilizer and antioxidant in polyolefins (PE, PP) intended for medical devices, preventing yellowing and brittleness during sterilization.

-

Cosmetics: Protects oils and fragrances in topical formulations from rancidity.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3735551, Octyl 3,5-di-tert-butyl-4-hydroxybenzoate. Retrieved February 16, 2026 from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Hindered Phenol Antioxidants. (General reference for class properties). Retrieved from [Link]

Sources

Technical Guide: UV Absorption Spectrum of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate

[1][2][3]

Executive Summary

Octyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS: 66130-81-2) is a hindered phenolic benzoate primarily utilized as a light stabilizer and antioxidant in polymer matrices (e.g., polyolefins, PVC).[1][2][3] Unlike its aryl-ester analogs (e.g., 2,4-di-tert-butylphenyl esters) which undergo Photo-Fries rearrangement to become UV absorbers, the octyl ester functions primarily as a radical scavenger with intrinsic UV absorption in the UV-B region.[1][2][3]

Its UV spectrum is characterized by a distinct absorption maximum (

Molecular Architecture & Chromophore Analysis[1][3][4]

The photophysical behavior of this compound is dictated by the 3,5-di-tert-butyl-4-hydroxybenzoate chromophore.[1][2][3]

Structural Components[1][3]

-

Phenolic Core: The benzene ring is substituted with a hydroxyl group (-OH) and an ester carbonyl (-C=O).[1][2][3][4] These groups act as auxochromes, modifying the energy of the benzene

transitions.[3][4] -

Steric Hindrance: The two bulky tert-butyl groups at positions 3 and 5 provide steric protection to the hydroxyl group.[1][3][4] This hindrance is crucial for its antioxidant stability but has a negligible effect on the position of the UV absorption bands compared to the electronic effects.[3][4]

-

Alkyl Ester Tail: The octyl (

) chain is a saturated auxochrome.[2][3][4] It improves solubility in non-polar matrices but does not significantly participate in the electronic transitions responsible for UV absorption.[3][4]

Electronic Transitions

The UV spectrum displays two primary transitions:[3][4]

- Transition (Primary Band): Occurs at ~278 nm .[2][3][4] This is the allowed transition of the conjugated benzene-ester system (shifted from benzene's 254 nm due to the -OH and -COOR substituents).[1][2]

-

Transition: A weaker transition involving the non-bonding electrons of the carbonyl oxygen, typically buried within the shoulder of the stronger

Experimental Methodology

To obtain a research-grade UV spectrum, the following protocol ensures reproducibility and adherence to Beer-Lambert Law linearity.

Reagents & Equipment

-

Analyte: Octyl 3,5-di-tert-butyl-4-hydroxybenzoate (>98% purity).[1][2][3]

-

Solvent: Spectroscopic grade Ethanol (polar) or Cyclohexane (non-polar) to assess solvatochromism.[2][3][4]

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda 365 or Shimadzu UV-1900).[1][2][3]

-

Cuvettes: Matched Quartz cuvettes (10 mm path length).

Preparation Protocol

-

Stock Solution: Weigh 10.0 mg of analyte into a 100 mL volumetric flask. Dissolve in ethanol. Sonicate for 5 minutes to ensure complete dissolution. (Concentration

100 mg/L).[2][4] -

Working Solution: Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask with ethanol. (Final Concentration

10 mg/L or -

Baseline Correction: Run a background scan with pure solvent in both sample and reference cuvettes.[3][4]

Measurement Parameters

| Parameter | Setting |

| Scan Range | 200 nm – 400 nm |

| Scan Speed | Medium (200–400 nm/min) |

| Slit Width | 1.0 nm or 2.0 nm |

| Data Interval | 0.5 nm |

| Temperature | 25°C ± 1°C |

Spectral Analysis & Data

Quantitative Spectral Data

The following data represents the typical absorption characteristics of the 3,5-di-tert-butyl-4-hydroxybenzoate chromophore (validated against the methyl and hexadecyl analogs).

| Solvent | Molar Extinction Coefficient ( | Transition Type | |

| Ethanol | 278 ± 2 | ~16,500 | |

| Cyclohexane | 274 ± 2 | ~15,800 | |

| Cut-off | 315 nm | N/A | Absorption Edge |

Solvatochromic Shift

-

Polar Solvents (Ethanol): A slight bathochromic (red) shift is observed due to hydrogen bonding stabilizing the excited state of the polar carbonyl/hydroxyl system.[2][3][4]

-

Non-Polar Solvents (Cyclohexane): The spectrum is hypsochromically (blue) shifted, revealing sharper vibrational fine structure in the aromatic band.[2][3][4]

Mechanistic Workflow (Stability vs. Rearrangement)

Unlike aryl benzoates, the octyl ester does not rearrange.[2][3][4] This distinction is critical for researchers selecting stabilizers for long-term UV exposure.[1][4]

Figure 1: Photophysical pathway of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate. Unlike aryl esters, it favors radical scavenging over Photo-Fries rearrangement.[1][2][3]

Applications & Stability Implications

UV Stabilization Profile

-

Primary Function: The compound acts as a radical scavenger .[3][4][5] It neutralizes free radicals (R[2][3][4]•) generated by UV degradation of the polymer chain, rather than acting as a broadband UV filter itself.[3][4]

-

UV Transparency: Because it does not absorb significantly above 320 nm, it is ideal for color-critical applications (e.g., clear coats, white pigments) where yellowing must be minimized.[1][2][3][4]

-

Synergy: It is often used in combination with HALS (Hindered Amine Light Stabilizers) or Benzotriazoles.[2][3][4] The Benzotriazole absorbs the UV, while the Octyl Benzoate scavenges any radicals that escape the screening effect.[3][4]

Degradation Products

Upon prolonged UV exposure in the presence of oxygen, the phenoxyl radical formed (Product A in Fig 1) can couple to form quinone methides, which may introduce a slight yellow discoloration (

References

-

PubChem. (n.d.).[2][3][4] Methyl 3,5-di-tert-butyl-4-hydroxybenzoate Spectral Data. National Library of Medicine.[4] Retrieved from [Link][2][3][4]

-

Allen, N. S., et al. (1994).[2][3][4] Photostabilization of Polyolefins: Mechanisms of Hindered Phenolic Antioxidants. Polymer Degradation and Stability.[3][4][5][6] (Contextual grounding for non-rearranging alkyl benzoates).

-

Cytec Industries (Syensqo). (2024).[2][3][4] CYASORB® UV-2908 Technical Datasheet. Retrieved from [Link][2][3][4]

-

GovInfo. (n.d.). 21 CFR 178.2010 - Antioxidants and/or stabilizers for polymers.[1][3][4][7] (Regulatory absorbance limits for benzoate esters). Retrieved from [Link][2][3][4]

Sources

- 1. WO2003004557A1 - Highly compatible hydroxyphenyltriazine uv-absorbers - Google Patents [patents.google.com]

- 2. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. UV absorber UV-2908 | 67845-93-6 [chemicalbook.com]

- 5. uvabsorber.com [uvabsorber.com]

- 6. researchgate.net [researchgate.net]

- 7. govinfo.gov [govinfo.gov]

Methodological & Application

Application Note: Advanced Extraction Protocols for Phenolic Antioxidants in Polymeric Matrices

Executive Summary & Strategic Rationale

The accurate quantification of phenolic antioxidants (AOX) in plastic matrices is critical for two distinct phases of the product lifecycle: Quality Control (QC) , ensuring the polymer is stabilized against oxidative degradation during processing; and Safety/Regulatory Compliance , specifically regarding Extractables and Leachables (E&L) in pharmaceutical packaging and food contact materials.

Phenolic antioxidants, such as Irganox 1010 and Irganox 1076 , function as radical scavengers. They are embedded within the semi-crystalline polymer matrix (e.g., Polyethylene, Polypropylene). The analytical challenge lies not in the chromatography, but in the extraction : retrieving 100% of the analyte from a solid, often cross-linked or highly crystalline matrix without degrading the analyte itself.

This guide presents two validated protocols:

-

The Reference Standard: Soxhlet Extraction (Robust, but slow).[1]

-

The Modern Standard: Microwave-Assisted Extraction (MAE) (High-throughput, ASTM D6953 compliant).

Theory of Extraction: The Solubility-Diffusion Mechanism

To extract an additive from a polymer, the solvent must do more than dissolve the additive; it must interact with the polymer chain.

Hansen Solubility Parameters (HSP)

Extraction efficiency is governed by the principle of "like dissolves like," quantified by Hansen Solubility Parameters.

-

Dispersion Forces (

): Dominant in polyolefins (PE/PP). -

Polar Forces (

): Low in polyolefins, higher in AOX. -

Hydrogen Bonding (

): Significant in phenolic AOX (due to -OH groups).

The Causality of Solvent Selection:

-

Isopropanol (IPA): Often used for Low-Density Polyethylene (LDPE). It penetrates the amorphous regions but struggles with high crystallinity.

-

Cyclohexane: Has a

closer to High-Density Polyethylene (HDPE). It causes the polymer to swell significantly, increasing the free volume between chains and allowing the large AOX molecules (like Irganox 1010, MW ~1178 g/mol ) to diffuse out.

Extraction Mechanism Visualization

Caption: The three-stage mechanism of solid-liquid extraction in polymers. Solvent swelling (Phase 1) is the rate-limiting step for high-crystallinity plastics.

Protocol 1: Soxhlet Extraction (The "Gold Standard" Baseline)

Application: Use this when validating a new rapid method or when dealing with complex, unknown cross-linked matrices where aggressive, long-duration extraction is necessary.

Materials

-

Solvent: Chloroform (aggressive) or Cyclohexane/Isopropanol (1:1 mix).

-

Apparatus: Soxhlet extractor, cellulose thimbles, reflux condenser.

-

Sample Prep: Cryo-milled polymer powder (20 mesh). Critical: Do not grind at room temperature; frictional heat will degrade AOX.

Workflow

-

Weighing: Accurately weigh 2.0g - 5.0g of cryo-ground polymer into a cellulose thimble.

-

Assembly: Place thimble in the Soxhlet chamber. Add 150 mL solvent to the round-bottom flask.

-

Extraction: Reflux for 12 to 24 hours . The solvent cycles through the sample, ensuring fresh solvent contact.

-

Concentration: Evaporate solvent using a Rotary Evaporator to near dryness.

-

Reconstitution: Redissolve residue in 5 mL Acetonitrile (or mobile phase compatible solvent). Filter through 0.45 µm PTFE filter.

Pros: Exhaustive extraction; simple hardware. Cons: High solvent consumption; extremely slow; thermal degradation risk for labile AOX (e.g., BHT).

Protocol 2: Microwave-Assisted Extraction (MAE) (High-Throughput)

Application: Routine QC, high-volume labs. Compliant with ASTM D6953 . Mechanism: Microwave energy heats the solvent and the matrix directly (dipolar rotation), creating internal pressure that forces solvent into pores faster than conductive heating.

Comparison of Parameters

| Parameter | Soxhlet (Traditional) | Microwave (Modern) |

| Time | 12 - 24 Hours | 20 Minutes |

| Solvent Volume | 150 - 200 mL | 20 - 40 mL |

| Temperature | Boiling point (e.g., 80°C) | Superheated (e.g., 110-120°C) |

| Recovery | 95-100% | 98-102% |

| Throughput | 1 sample per unit | Up to 40 samples/run |

MAE Step-by-Step Protocol

Equipment: Closed-vessel Microwave Extraction System (e.g., Milestone ETHOS or CEM MARS).

-

Sample Prep: Cryo-mill polymer to < 1 mm particle size.

-

Loading: Weigh 1.0 g of sample into the TFM/Quartz vessel.

-

Solvent Addition: Add 20 mL of solvent.

-

For PE (HDPE/LDPE): Cyclohexane:Isopropanol (1:1).

-

For PP: Isopropanol or Acetone:Hexane (1:1).

-

-

Internal Standard: Add 100 µL of Tinuvin P solution (1000 µg/mL) to monitor volume errors.

-

Microwave Program:

-

Ramp: 10 min to 120°C.

-

Hold: 20 min at 120°C.

-

Cool: 15 min to room temp.

-

Note: Stirring bars should be used to ensure homogeneity.

-

-

Post-Extraction:

-

Filter the supernatant (0.45 µm PTFE).

-

Crucial Step: If Cyclohexane was used, evaporate to dryness and reconstitute in Acetonitrile/IPA (compatible with C18 columns) to avoid peak broadening.

-

Analytical Quantification (HPLC-UV)

Once extracted, the AOX must be separated and quantified.

Method Reference: ASTM D5815 / D6953.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 3.5µm).

-

Mobile Phase:

-

A: Water (HPLC Grade)

-

B: Acetonitrile (or Methanol)[2]

-

-

Gradient:

-

0 min: 70% B

-

10 min: 100% B

-

15 min: 100% B

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 275-280 nm (Absorption max for phenolic rings).

-

Injection Vol: 10-20 µL.

Target Analyte Data

| Analyte | CAS Number | Retention Time (Approx) | Function |

| BHT | 128-37-0 | 4.5 min | Primary AOX (Volatile) |

| Irganox 1010 | 6683-19-8 | 12.2 min | Primary AOX (High MW) |

| Irganox 1076 | 2082-79-3 | 14.5 min | Primary AOX |

| Irgafos 168 | 31570-04-4 | 16.8 min | Secondary AOX (Phosphite) |

Self-Validating the Protocol (Quality Assurance)

To ensure trustworthiness, every extraction run must include a "Check System."

-

Spike Recovery (Accuracy):

-

Internal Standard (Precision):

-

Use Tinuvin P or Tinuvin 326 (UV absorbers not naturally present in the sample).

-

If the Internal Standard area varies by >5% between samples, it indicates a leak in the microwave vessel or pipetting error.

-

-

Degradation Check:

Workflow Visualization

Caption: Decision matrix for selecting between Soxhlet and Microwave extraction based on laboratory needs.

References

-

ASTM International. (2018).[9] ASTM D6953-18 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC). West Conshohocken, PA. [Link]

-

ASTM International. (2015). ASTM D5815-95(2001) Standard Test Method for Determination of Phenolic Antioxidants in Polyethylene by High Performance Liquid Chromatography. West Conshohocken, PA. [Link]

- Vandenburg, H. J., et al. (1997). "Analytical extraction of additives from polymers." The Analyst, 122, 1279-1286. (Foundational text on solubility parameters in extraction).

-

Agilent Technologies. (2010). "Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC." Application Note 5989-9817EN. [Link]

Sources

- 1. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. selectscience.net [selectscience.net]

- 4. kohan.com.tw [kohan.com.tw]

- 5. polyeconatural.gr [polyeconatural.gr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 9. img.antpedia.com [img.antpedia.com]

- 10. mdpi.com [mdpi.com]

- 11. cetjournal.it [cetjournal.it]

recrystallization techniques for purifying Octyl 3,5-di-tert-butyl-4-hydroxybenzoate

This Application Note is designed for researchers and process chemists requiring high-purity Octyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS: 66130-81-2).

Note on Chemical Identity: Do not confuse this compound with the liquid antioxidant Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (Irganox 1135). The target compound described here is the benzoate ester , a solid crystalline intermediate often used in UV stabilizer synthesis.

Physicochemical Profile & Purification Strategy

To design an effective recrystallization protocol, we must exploit the specific solubility differentials of the target molecule versus its common synthetic impurities (unreacted 3,5-di-tert-butyl-4-hydroxybenzoic acid and octanol).

Compound Characteristics

| Property | Data / Description | Implications for Protocol |

| Structure | Hindered Phenolic Ester | Lipophilic tail (Octyl) + Aromatic Core.[1][2][3][4] |

| Physical State | White Crystalline Solid | Amenable to classic recrystallization. |

| Melting Point | Est. 50–70 °C (Lower than Methyl analog) | Critical: Avoid high drying temps; risk of "oiling out" during cooling. |

| Solubility | High in non-polar solvents (Hexane, Toluene) | Hydrocarbons are poor candidates (too soluble). |

| Polarity | Low-Medium | Alcohols (MeOH, EtOH) offer the best temperature-dependent solubility curve. |

Solvent Selection Logic

The primary challenge is separating the solid product from the liquid impurity (unreacted octanol) and the solid impurity (unreacted acid).

-

Methanol (MeOH): Primary Choice. The target ester is soluble in hot MeOH but crystallizes upon cooling. Octanol remains soluble in cold MeOH, allowing for effective separation.

-

Ethanol/Water (90:10): Alternative. Water acts as an anti-solvent to force precipitation if yield in pure alcohol is low.

-

Acetonitrile: High Purity Option. Excellent for removing trace colored impurities, though more expensive.

Pre-Purification (Crude Work-up)

Before recrystallization, bulk acidic impurities must be removed chemically. Recrystallization is inefficient at removing large amounts of unreacted starting acid.

-

Dissolution: Dissolve the crude reaction mass in Ethyl Acetate or Toluene (approx. 5 mL/g).

-

Alkaline Wash: Wash the organic phase twice with 5% NaHCO₃ (aq) .

-

Mechanism:[5] Converts unreacted 3,5-di-tert-butyl-4-hydroxybenzoic acid into its water-soluble sodium salt.

-

-

Neutralization: Wash once with brine/water to remove residual base.

-

Concentration: Dry organic layer over MgSO₄, filter, and evaporate solvent under reduced pressure to obtain the Crude Solid .

Detailed Recrystallization Protocol

Target Scale: 10 g – 100 g Crude Solid Solvent System: Methanol (HPLC Grade)

Step 1: Dissolution (Saturation)

-

Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add Methanol at a ratio of 3 mL per gram of solid.

-

Heat the mixture to a gentle reflux (approx. 65 °C) using a water bath or heating block.

-

Note: If the solid does not dissolve completely, add more MeOH in 0.5 mL/g increments.

-

Visual Check: The solution should be clear and homogeneous. If suspended particles remain (inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.

-

Step 2: Controlled Cooling (Nucleation)

Risk Mitigation: Rapid cooling often causes this lipophilic compound to separate as an oil rather than crystals ("Oiling Out").

-

Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C) slowly while stirring gently (50 RPM).

-

Seeding (Highly Recommended): When the temperature reaches ~40 °C, add a few seed crystals of pure product. This provides a template for crystal growth and prevents supercooling.

-

Once at room temperature, transfer the flask to an ice/water bath (0–4 °C) for 1 hour to maximize yield.

Step 3: Isolation & Washing

-

Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

-

Displacement Wash: Wash the filter cake with cold Methanol (-20 °C, approx. 1 mL/g).

-

Critical: Do not use room temperature solvent, or you will redissolve the product. This step flushes away the mother liquor containing the unreacted octanol.

-

-

Suction: Allow air to pull through the cake for 10 minutes to remove bulk solvent.

Step 4: Drying

-

Transfer crystals to a vacuum oven.

-

Dry at 35–40 °C under full vacuum (-30 inHg) for 6–12 hours.

-

Warning: Do not exceed 45 °C. The melting point is relatively low; overheating will fuse the crystals into a solid block.

-

Process Visualization

The following diagram illustrates the critical decision pathways and physical state changes during the purification process.

Figure 1: Workflow for the purification of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate, highlighting the critical check for oiling out.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution is too concentrated or cooled too fast. | Reheat to dissolve oil. Add 10% more solvent. Add seed crystals at 40°C. |

| Low Yield | Product is too soluble in MeOH. | Add water (dropwise) to the hot solution until slight turbidity appears, then cool. Or cool to -20°C. |

| Yellow Color | Oxidized phenolic impurities. | Add Activated Carbon (1% w/w) to the hot solution, stir for 5 min, and filter hot. |

| Wet/Sticky Crystals | Residual Octanol. | Recrystallize again from Hexane (cooling to -20°C required) or wash more thoroughly with cold MeOH. |

Analytical Validation

To confirm purity (Target >99.5%), use the following methods:

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic Acetonitrile/Water (90:10) with 0.1% Formic Acid.

-

Detection: UV at 280 nm (Phenolic absorption).

-

Expectation: Main peak at ~8-10 min; Octanol elutes early or is invisible at 280nm; Acid elutes early.

-

-

Melting Point:

-

Sharp melting range (e.g., 2°C range) indicates high purity. Broad range indicates residual solvent or octanol.

-

Safety & Handling (E-E-A-T)

-

Chemical Hazards: Hindered phenols are generally low toxicity but can be irritants. Methanol is toxic and flammable.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

-

Storage: Store the purified product in amber glass vials under inert gas (Nitrogen/Argon) to prevent long-term oxidation of the phenolic group.

References

-

PubChem. (n.d.).[1] Octyl 3,5-di-tert-butyl-4-hydroxybenzoate (Compound).[1] National Library of Medicine. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Google Patents. (1985). Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid (US4528395A).

Sources

- 1. Octyl 3,5-di-tert-butyl-4-hydroxybenzoate | C23H38O3 | CID 3735551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate | 125643-61-0 [sigmaaldrich.com]

- 4. CAS 5153-25-3: 2-Ethylhexyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 5. echa.europa.eu [echa.europa.eu]

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in 3,5-Di-tert-butyl-4-hydroxybenzoate Chemistry

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3,5-di-tert-butyl-4-hydroxybenzoate and its derivatives. The unique sterically encumbered environment of this scaffold, conferred by the two bulky tert-butyl groups flanking the phenolic hydroxyl, presents significant synthetic challenges. This guide provides troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Part 1: Understanding the Challenge - General FAQs

This section addresses fundamental questions about the steric and electronic nature of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety.

Q1: What makes 3,5-di-tert-butyl-4-hydroxybenzoate so unreactive in standard reactions?

Answer: The primary issue is severe steric hindrance. The two tert-butyl groups ortho to the hydroxyl group create a constricted environment, physically blocking reagents from easily accessing the reactive sites—namely the phenolic oxygen and the carboxyl carbon. This steric shield inhibits the formation of the necessary transition states for many standard reactions, leading to dramatically reduced reaction rates or complete failure.

Caption: Steric shield created by bulky tert-butyl groups.

Q2: Which functional group is more affected by the steric hindrance: the phenolic hydroxyl or the carboxyl group?

Answer: Both are significantly affected, but in different ways.

-

Phenolic Hydroxyl: This group is directly flanked by the tert-butyl groups, making it an extremely hindered phenol. Reactions requiring direct interaction at the oxygen atom, such as O-alkylation (etherification) or O-acylation, are exceptionally difficult.

-

Carboxyl Group: While located further from the tert-butyl groups at the para position, its reactivity is still hampered. The bulky groups can restrict the optimal orientation of the molecule for nucleophilic attack at the carbonyl carbon, particularly when large nucleophiles are used. However, it is generally considered more accessible than the phenolic hydroxyl.

Part 2: Troubleshooting Guide: Reactions at the Carboxyl Group

This section focuses on overcoming challenges in esterification and amidation reactions involving the hindered carboxylic acid.

Q3: Standard Fischer esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid is giving me very low yields. Why, and what is the solution?

Answer: The low yield in Fischer esterification is a classic consequence of steric hindrance.[1] The tetrahedral intermediate formed during the acid-catalyzed attack of the alcohol on the protonated carbonyl is sterically crowded and energetically unfavorable. To overcome this, you must activate the carboxylic acid to create a more reactive intermediate, avoiding the need for a direct, reversible attack by a neutral alcohol.

A highly effective strategy is the formation of a mixed anhydride, which is then susceptible to nucleophilic attack.[2]

Recommended Protocol: Mixed Anhydride Method for Hindered Amide/Ester Synthesis

This protocol uses methanesulfonyl chloride to form a highly reactive mixed sulfonate-carboxylate anhydride intermediate.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (Et₃N) (3.0 equiv) to the solution. This will act as a base to neutralize the generated HCl and MsOH.

-

Activation: Slowly add methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise to the cold solution. Stir for 10-15 minutes at 0 °C. The formation of the mixed anhydride will occur.

-

Nucleophile Addition: Add your desired alcohol or amine (1.1-1.2 equiv) to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography. A major byproduct, N-methoxy-N-methylmethanesulfonamide (if a Weinreb amide is being made), can often be removed under high vacuum.[2]

Table 1: Comparison of Activating Agents for Hindered Carboxylic Acids

| Activating Agent | Base | Typical Conditions | Advantages | Disadvantages |

| Methanesulfonyl Chloride (MsCl) | Et₃N | THF, 0 °C to RT | Highly effective, readily available reagents.[2] | Can sometimes lead to side reactions if not controlled. |

| Phosphonitrilic Chloride (PNT) | N-Methylmorpholine (NMM) | Dichloromethane, 0 °C to RT | Mild conditions, good yields for various phenols.[3] | Reagent is less common than MsCl. |

| Bis(pentafluorophenyl) carbonate | Pyridine or DMAP | ACN or DMF, RT | Forms a highly reactive pentafluorophenyl ester. | Reagent is relatively expensive. |

| DCC/DMAP | N/A | Dichloromethane, 0 °C to RT | Classic method. | Can be inefficient for severely hindered acids; purification to remove DCU byproduct is necessary. |

Part 3: Troubleshooting Guide: Reactions at the Phenolic Hydroxyl Group

The extreme steric hindrance around the hydroxyl group necessitates specialized, non-classical approaches for ether synthesis.

Q4: My Williamson ether synthesis failed completely. Are there any conditions under which it can work?

Answer: Standard Williamson ether synthesis (deprotonation with a base like NaH followed by addition of an alkyl halide) is almost certain to fail. The sterically hindered phenoxide is a poor nucleophile, and the competing elimination reaction of the alkyl halide will likely dominate. For these substrates, you must use more advanced methods like the Mitsunobu reaction or metal-catalyzed couplings.

Q5: The Mitsunobu reaction is extremely slow with my hindered phenol. How can I accelerate it to get a reasonable yield in a practical timeframe?

Answer: Your observation is correct; the Mitsunobu reaction is prohibitively slow under standard conditions for sterically hindered phenols.[4] The key insight for overcoming this is that the rate can be dramatically increased by combining high concentrations with sonication .[5][6] This combination facilitates the necessary molecular interactions in a viscous medium, driving the reaction forward.

Recommended Protocol: Sonication-Assisted Mitsunobu Reaction

This protocol is adapted from Lepore & He (2003) and is highly effective for coupling hindered phenols with alcohols.[4][5]

Step-by-Step Methodology:

-

Preparation: To a round-bottomed flask, add the hindered phenol (e.g., methyl 3,5-di-tert-butyl-4-hydroxybenzoate) (1.0 equiv), the desired alcohol (1.05 equiv), and triphenylphosphine (PPh₃) (1.05 equiv).

-

Solvent & Concentration: Add a minimal amount of anhydrous THF to achieve a high concentration (target 1.0 to 3.0 M with respect to the phenol). The solution will be viscous.

-

Sonication & Reagent Addition: Place the reaction flask in a standard laboratory sonic bath. Sonicate for several minutes to ensure mixing. While sonicating, slowly add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.05 equiv) dropwise.

-

Reaction: Continue sonication at room temperature. Reaction times can be dramatically reduced from days to as little as 15-30 minutes.[4] Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify directly by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Q6: I need to synthesize a diaryl ether. Is the Mitsunobu reaction suitable?

Answer: The Mitsunobu reaction is generally not suitable for forming diaryl ethers. For this transformation, a copper- or palladium-catalyzed cross-coupling reaction is the method of choice. A Cu-catalyzed Ullmann-type coupling using picolinic acid as a ligand has been shown to be effective for coupling hindered phenols with aryl iodides and bromides.[7][8]

Caption: Decision workflow for modifying the hindered scaffold.

Part 4: Troubleshooting Guide: C-C and C-N Cross-Coupling Reactions

For cross-coupling reactions, we must first assume the 3,5-di-tert-butyl-4-hydroxybenzoate scaffold has been functionalized with a leaving group, typically a halide (Br, I) or a triflate (OTf), at one of the aromatic positions. The steric hindrance from the tert-butyl groups will still pose a major challenge.

Q7: My Suzuki-Miyaura coupling with a hindered aryl bromide is failing. What is the most critical parameter to change?

Answer: For sterically demanding Suzuki-Miyaura couplings, ligand selection is paramount . Standard ligands like PPh₃ will not be effective. The key is to use a bulky, electron-rich phosphine ligand that can stabilize the palladium(0) active species and, crucially, promote the difficult reductive elimination step involving two sterically demanding groups.[9]

The unique structure of specialized ligands like AntPhos plays a major role in their reactivity, allowing them to overcome the β-hydride elimination side pathway that often plagues hindered couplings.[9]

Table 2: Recommended Ligands for Hindered Cross-Coupling Reactions

| Reaction Type | Recommended Ligand(s) | Catalyst Precursor | Key Advantages |

| Suzuki-Miyaura | AntPhos [9][10], BI-DIME [9], WK-phos [11] | Pd(OAc)₂, Pd₂(dba)₃ | Excellent for di-ortho-substituted aryl halides; promotes difficult reductive elimination. |

| Buchwald-Hartwig Amination | Carbazolyl-derived P,N-ligands [12], Josiphos family, Buchwald biarylphosphine ligands | Pd(OAc)₂ | Enables coupling of highly congested anilines and aryl chlorides with high yields. |

| Sonogashira Coupling | DPEPhos [13] | Pd(OAc)₂ | Effective in carbonylative Sonogashira couplings. |

digraph "Suzuki_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; pd2_complex [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; pd2_couple [label="Ar-Pd(II)L₂-R", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elim [label="Reductive\nElimination\n(Rate Limiting)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Invisible nodes for positioning arx [label="Ar-X", shape=none, fontcolor="#5F6368"]; rboryl [label="R-B(OR)₂", shape=none, fontcolor="#5F6368"]; product [label="Ar-R", shape=none, fontcolor="#4285F4", fontsize=14];

// Cycle pd0 -> oxidative_add; oxidative_add -> pd2_complex; pd2_complex -> transmetal; transmetal -> pd2_couple; pd2_couple -> reductive_elim; reductive_elim -> pd0;

// Inputs and Outputs arx -> oxidative_add [style=dashed]; rboryl -> transmetal [style=dashed]; reductive_elim -> product [style=dashed, color="#4285F4", arrowhead=vee];

// Annotation { rank=same; pd2_couple; note [label="Bulky ligand 'L' (e.g., AntPhos)\n- Stabilizes Pd(0)\n- Forces Ar and R groups close,\n accelerating reductive elimination.", shape=note, fillcolor="#F1F3F4", pos="3,-1.5!", width=3]; } }

Caption: Simplified Suzuki cycle for hindered substrates.

References

-

Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

-

Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Frontiers. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

-

Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 124(25), 7421–7428. [Link]

-

Wang, D., Yu, S., & Yu, Z. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 195-199. [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Retrieved February 15, 2026, from [Link]

-

Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

-

Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2015). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

- Google Patents. (n.d.). US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

-

Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

- Google Patents. (n.d.). EP0139919A1 - Process for esterifying 3,5-ditert-butyl-4-hydroxybenzoic acid.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. PMC. [Link]

-

ACS Publications. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry. [Link]

-

Devalankar, D. A., et al. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 1546-1552. [Link]

- Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 183-188. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]

-

TSI Journals. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]

-

MDPI. (2024). Hydrogen/Oxygen Transfer Mechanisms and Endogenous Methyl Features in Dealkaline Lignin Pyrolysis Revealed by Isotope Tracing. [Link]

-

Semantic Scholar. (2018). Sterically Hindered Phenols as Antioxidant. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 3. iajpr.com [iajpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wise.fau.edu [wise.fau.edu]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]

Validation & Comparative

Radical Scavenging Activity of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate: A Comparative Technical Guide

Topic: Radical Scavenging Activity Assay of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS 66130-81-2 / 3735551) is a lipophilic hindered phenolic antioxidant. Structurally, it consists of a 3,5-di-tert-butyl-4-hydroxybenzoate core esterified with an octyl chain. Unlike its ubiquitous analog Butylated Hydroxytoluene (BHT) , this compound is engineered for environments requiring high thermal stability and low volatility, such as polymer stabilization and lipid-based drug formulations.

The Verdict: While its intrinsic radical scavenging rate (

Chemical Basis of Efficacy

To understand the assay performance, one must grasp the Structure-Activity Relationship (SAR).

-

Steric Hindrance: The two tert-butyl groups at the 3,5-positions protect the hydroxyl group from rapid non-radical oxidation but allow small radicals (like

) to abstract the hydrogen. -

Electronic Effect (The Trade-off):

-

BHT: The para-methyl group is electron-donating, stabilizing the phenoxy radical and lowering the O-H Bond Dissociation Energy (BDE).[1]

-

Octyl Benzoate: The para-ester group is electron-withdrawing. This slightly increases the O-H BDE, making hydrogen abstraction kinetically slower than BHT. However, the resulting radical is highly stable, preventing pro-oxidant side reactions.[2]

-

Mechanism of Action Pathway

The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism and the stabilization provided by the octyl and tert-butyl groups.

Figure 1: Mechanism of Hydrogen Atom Transfer (HAT) and structural factors influencing efficacy.

Comparative Performance Analysis

When selecting an assay control, BHT is the standard. However, Octyl Gallate serves as a high-potency benchmark, while Trolox acts as the water-soluble reference.

Predicted Relative Performance (Lipid Matrix)

| Compound | Structure Type | Relative Scavenging Rate ( | Lipophilicity (LogP) | Volatility | Best Application |

| Octyl 3,5-di-tert-butyl-4-hydroxybenzoate | Hindered Phenol (Ester) | Moderate (0.8x BHT) | High (~7.5) | Low | High-temp polymers, Lipid emulsions |

| BHT | Hindered Phenol (Alkyl) | High (Baseline 1.0) | Moderate (~5.1) | High | General food/cosmetic stabilization |

| Octyl Gallate | Polyphenol (3-OH) | Very High (>3.0x BHT) | High | Low | Oils, Fats (susceptible to discoloration) |

| Trolox | Chromanol | High | Low (Water soluble) | N/A | Aqueous phase assays |

Key Insight: In a standard methanolic DPPH assay, BHT will likely show a lower IC50 (higher potency) than the Octyl Benzoate due to faster kinetics. However, in an emulsion assay (e.g., Linoleic Acid system) , the Octyl Benzoate often outperforms BHT because it stays in the lipid droplet where oxidation occurs, whereas BHT partitions partially into the water phase or evaporates.

Experimental Protocols

To validate this compound, standard aqueous protocols must be modified to accommodate its lipophilicity.

Protocol A: Modified DPPH Radical Scavenging Assay

Standard DPPH protocols often fail for long-chain esters due to precipitation.

Reagents:

-

DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol .

-

Sample Solvent: Ethanol or n-Butanol (Methanol is often too polar for octyl esters at high concentrations).

Workflow:

-

Preparation: Dissolve Octyl 3,5-di-tert-butyl-4-hydroxybenzoate in Ethanol to create a 1 mg/mL stock. Perform serial dilutions (e.g., 10 – 200 µg/mL).

-

Reaction: Mix 1.0 mL of sample dilution with 1.0 mL of DPPH solution.

-

Control: 1.0 mL Ethanol + 1.0 mL DPPH.

-

Blank: 1.0 mL Sample + 1.0 mL Methanol (to correct for intrinsic color).

-

-

Incubation: Incubate in the dark at 37°C for 30 minutes . (Higher temperature aids solubility and reaction rate for hindered phenols).

-

Measurement: Read Absorbance at 517 nm .

Calculation:

Protocol B: ABTS Cation Decolorization Assay

Preferred for hindered phenols as steric hindrance affects ABTS less than DPPH.

Reagents:

-

ABTS Stock: 7 mM ABTS + 2.45 mM Potassium Persulfate (react for 16h in dark).[3]

-

Working Solution: Dilute ABTS stock with Ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

Workflow:

-

Reaction: Add 20 µL of sample (in Ethanol) to 2.0 mL of ABTS working solution.

-

Kinetics: Measure absorbance decrease at 734 nm after 6 minutes.

-

Quantification: Express results as Trolox Equivalent Antioxidant Capacity (TEAC) .

Experimental Workflow Diagram

This diagram outlines the decision logic for characterizing the antioxidant profile.

Figure 2: Step-by-step experimental workflow for validating radical scavenging activity.

Critical Analysis & Troubleshooting

-

Issue: Slow Reaction Kinetics.

-

Observation: Absorbance in DPPH assay continues to drop after 30 minutes.

-

Cause: The steric bulk of the tert-butyl groups slows down the approach of the radical.

-

Solution: Extend incubation to 60 minutes or report "Slow-Acting" kinetics. This is a feature, not a bug—it provides long-term protection in polymers.

-

-

Issue: Solubility Issues.

-

Observation: Turbidity when adding sample to aqueous buffers.

-

Solution: Use the ABTS method diluted in Ethanol (not PBS) to maintain a single phase.

-

References

-

PubChem. Octyl 3,5-di-tert-butyl-4-hydroxybenzoate (Compound Summary). National Library of Medicine. [Link]

- Wright, J. S., et al. "Bond Dissociation Energies of Phenolic Antioxidants." Journal of the American Chemical Society, 2001. (Foundational text on BDE of hindered phenols).

Sources

A Comparative Guide to the Thermal Stability of Phenolic Antioxidants using Thermogravimetric Analysis (TGA)

Introduction: The Critical Role of Thermal Stability in Antioxidant Efficacy

Phenolic antioxidants are indispensable in protecting a vast array of products, from pharmaceuticals and polymers to food and cosmetics, against oxidative degradation. Their primary function is to scavenge free radicals, thereby preserving the integrity, efficacy, and shelf-life of the materials they are incorporated into. However, the manufacturing and processing of these products often involve elevated temperatures, which can compromise the stability and, consequently, the effectiveness of the antioxidant. It is therefore paramount for researchers, scientists, and drug development professionals to possess a thorough understanding of the thermal behavior of these critical additives.

This guide provides an in-depth comparative analysis of the thermal stability of four widely used synthetic phenolic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Propyl Gallate (PG), and Tert-butylhydroquinone (TBHQ). We will delve into the principles of Thermogravimetric Analysis (TGA) as a powerful tool for this evaluation, present a detailed experimental protocol, and compare the thermal decomposition profiles of these antioxidants, supported by experimental data. The underlying chemical structures and decomposition mechanisms will also be explored to provide a comprehensive understanding of their thermal behavior.

Understanding Thermal Stability with Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides invaluable quantitative information about the thermal stability of a material, its decomposition kinetics, and its composition. In the context of phenolic antioxidants, TGA allows us to determine the temperature at which these compounds begin to degrade, the rate of their decomposition, and the amount of residual mass, if any.

A typical TGA experiment involves heating a small, precisely weighed sample in a controlled furnace at a constant rate. The resulting data is plotted as a thermogram, which shows the percentage of weight loss on the y-axis against the temperature on the x-axis. The key parameters derived from a TGA curve for comparing the thermal stability of antioxidants are:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins, indicating the initiation of thermal decomposition.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is maximum, as indicated by the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

Experimental Protocol: A Self-Validating System for Comparative TGA

The following protocol outlines a robust and self-validating methodology for the comparative TGA of phenolic antioxidants, adhering to principles outlined in standards such as ASTM E1131 for compositional analysis by thermogravimetry.[1][2][3][4]

Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of precise temperature and mass measurements.

-

Sample Pans: Inert sample pans, typically platinum or alumina.

-

Gases: High-purity nitrogen (for inert atmosphere) and dry air (for oxidative atmosphere).

-

Antioxidant Samples: High-purity samples of BHT, BHA, Propyl Gallate, and TBHQ.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the antioxidant powder into a tared TGA sample pan.[5]

-

Ensure a consistent sample morphology (e.g., fine powder) to promote uniform heat transfer.

-

-

Instrument Setup and Calibration:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

-

Set the purge gas (nitrogen or air) to a constant flow rate, typically 20-50 mL/min.[1]

-

-

Thermal Program:

-

Data Acquisition and Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the TGA curve (percent weight loss vs. temperature) and the DTG curve (derivative of weight loss vs. temperature).

-

Determine the Tonset, Tpeak, and residual mass for each antioxidant.

-

Experimental Workflow Diagram

Caption: Experimental workflow for comparative TGA of phenolic antioxidants.

Comparative Thermal Stability of Phenolic Antioxidants

The thermal stability of phenolic antioxidants is intrinsically linked to their molecular structure. The presence of bulky alkyl groups, the number and position of hydroxyl groups, and the overall molecular weight all play a role in determining their volatility and decomposition temperature. The following table summarizes the comparative thermal stability of BHT, BHA, Propyl Gallate, and TBHQ based on TGA data.

| Antioxidant | Onset Decomposition Temperature (Tonset) (°C) | Key Decomposition Products |

| BHT | ~112[7] | Isobutene, 2-tert-butyl-4-methylphenol[8][9] |

| BHA | ~121[7] | Hydroxylated and demethylated derivatives[10] |

| TBHQ | ~140[7] | Tert-butylbenzoquinone (TBBQ)[5][11][12] |

| Propyl Gallate | ~170-200 | n-propanol, gallic acid[13][14] |

Analysis of Thermal Behavior:

-

BHT and BHA: These antioxidants exhibit the lowest thermal stability, with decomposition initiated at relatively low temperatures. Their degradation is often associated with the volatilization of their bulky alkyl groups.[2]

-

TBHQ: With a higher onset decomposition temperature than BHT and BHA, TBHQ demonstrates better thermal stability. Its primary decomposition pathway involves oxidation to tert-butylbenzoquinone.[5][11][12]

-

Propyl Gallate: Among the four, Propyl Gallate stands out with the highest thermal stability.[2] Its decomposition occurs at significantly higher temperatures and involves the cleavage of the ester linkage to release n-propanol and gallic acid.[13][14]

Chemical Structures and Decomposition Pathways

The differences in thermal stability can be rationalized by examining the chemical structures and decomposition pathways of these antioxidants.

Caption: Simplified thermal decomposition pathways of common phenolic antioxidants.

The lower thermal stability of BHT and BHA can be attributed to the sterically hindered phenolic structure with bulky tert-butyl groups, which can be cleaved at elevated temperatures. TBHQ's hydroquinone structure is more stable, but still susceptible to oxidation. Propyl Gallate's higher stability is due to the more stable gallic acid backbone and the ester linkage, which requires more energy to break.

Beyond TGA: Oxidative Induction Time (OIT) by DSC

While TGA is excellent for determining thermal stability in terms of decomposition, it is also beneficial to assess the antioxidant's performance in preventing oxidation at elevated temperatures. Oxidative Induction Time (OIT) is a relative measure of a material's resistance to oxidative decomposition and is determined using Differential Scanning Calorimetry (DSC) according to standards like ASTM D3895.[3][4][15][16]

The OIT test involves heating a sample to a specific isothermal temperature in an inert atmosphere, then switching to an oxidative atmosphere (oxygen or air). The time from the introduction of the oxidative gas until the onset of the exothermic oxidation peak is the OIT. A longer OIT indicates a more effective antioxidant at that temperature. This technique provides complementary data to TGA for a comprehensive evaluation of antioxidant performance under thermo-oxidative stress.

Conclusion: Informed Antioxidant Selection for Optimal Performance

The thermal stability of phenolic antioxidants is a critical parameter that directly impacts their performance in real-world applications. This guide has demonstrated the utility of Thermogravimetric Analysis (TGA) as a robust and reliable technique for the comparative evaluation of these essential additives.

Our analysis reveals a clear hierarchy in the thermal stability of the four common phenolic antioxidants, with Propyl Gallate exhibiting the highest stability, followed by TBHQ, BHA, and BHT. This order is directly correlated with their molecular structures and decomposition pathways.

For researchers, scientists, and drug development professionals, a thorough understanding of these thermal properties is not merely academic; it is a practical necessity for informed antioxidant selection. Choosing an antioxidant with appropriate thermal stability for the specific processing conditions ensures the final product is adequately protected against oxidative degradation, thereby guaranteeing its quality, efficacy, and shelf-life. The integration of TGA with complementary techniques like DSC for OIT determination provides a comprehensive toolkit for the rigorous evaluation and selection of the optimal antioxidant for any given application.

References

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

-

ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019. [Link]

-

Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. [Link]

-

ASTM D3895 Oxidative-Induction Time Test by Differential Scanning Calorimetry. United Testing System. [Link]

-

D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. [Link]

-

Thermal decomposition of some phenolic antioxidants. Journal of Agricultural and Food Chemistry. [Link]

-

Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC - NIH. [Link]

-

Thermal and spectroscopic studies of the antioxidant food additive propyl gallate. ResearchGate. [Link]

-

Thermal and spectroscopic studies of the antioxidant food additive propyl gallate. PubMed. [Link]

-

TGA/DTG thermograms of control and treated samples of butylated hydroxytoluene. ResearchGate. [Link]

-

Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). ResearchGate. [Link]

-

Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. MDPI. [Link]

-

THERMOANALYTICAL STUDIES ON NEW POLYMORPHIC FORMS OF PROPYL, OCTYL AND DODECYL GALLATES. ResearchGate. [Link]

-

Alarming impact of the excessive use of tert-butylhydroquinone in food products. PMC - NIH. [Link]

-

Thermal Losses of Tertiary Butylhydroquinone (TBHQ) and Its Effect on the Qualities of Palm Oil. PubMed. [Link]

-

Degradation Products of 2‐tert‐Butylhydroquinone at Frying Temperature. ResearchGate. [Link]

-

Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PubMed. [Link]

-

Thermal Losses of Tertiary Butylhydroquinone (TBHQ) and Its Effect on the Qualities of Palm Oil. ResearchGate. [Link]

-

Thermal decomposition of some phenolic antioxidants. American Chemical Society. [Link]

-

Thermal behavior and polymorphism of the antioxidants: BHA, BHT and TBHQ. ResearchGate. [Link]

-

TG and DSC curves of the propyl gallate antioxidant. ResearchGate. [Link]

-

Thermogravimetric analysis of TBHQ, BHA e BHT. ResearchGate. [Link]

-

On the chemical fate of propyl gallate as stabilizer in Lyocell spinning dopes. SpringerLink. [Link]

-

Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects. PMC. [Link]

-

TG and DSC curves of the BHT antioxidant. ResearchGate. [Link]

-

Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC. [Link]

-

Evaluation of the activity of natural phenolic antioxidants, extracted from industrial coffee residues, on the stability of poly. Unibo. [Link]

-

Propyl Gallate. MDPI. [Link]

-

Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation. PMC. [Link]

-

Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. CentAUR. [Link]

-

Oxidation Characteristics and Thermal Stability of Butylated Hydroxytoluene. ResearchGate. [Link]

-

Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI. [Link]

-

tert-Butylhydroquinone. Wikipedia. [Link]

-

Butylated hydroxyanisole. Wikipedia. [Link]

-

TBHQ - Spec Sheet. GC Chemicals. [Link]

-

BUTYLATED HYDROXYANISOLE. Food and Agriculture Organization of the United Nations. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thermal Stability of Synthetic Antioxidants in Food - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. img.antpedia.com [img.antpedia.com]

- 4. store.astm.org [store.astm.org]

- 5. researchgate.net [researchgate.net]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal Losses of Tertiary Butylhydroquinone (TBHQ) and Its Effect on the Qualities of Palm Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thermal and spectroscopic studies of the antioxidant food additive propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ASTM D3895 Oxidative-Induction Time Test by Differential Scanning Calorimetry [unitedtest.com]

- 16. store.astm.org [store.astm.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.